molecular formula C24H18INOS B4327024 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B4327024
M. Wt: 495.4 g/mol
InChI Key: HOXJMDABIKJQIV-UHFFFAOYSA-N
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Description

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a synthetic organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a thienyl and diphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:

    Formation of the Thienyl Moiety: The thienyl moiety can be synthesized through iodination of thiophene using iodine and a suitable oxidizing agent.

    Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the thienyl moiety with the benzoxazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The iodine atom in the thienyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thienyl derivatives

Scientific Research Applications

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-iodo-2-thienyl)-4,4-diphenyl-4H-1,3-benzodioxine
  • (5-iodo-2-thienyl)(phenyl)methanone
  • Amino(5-iodo-2-thienyl)acetic acid

Uniqueness

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(5-iodothiophen-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18INOS/c25-22-16-15-21(28-22)23-26-20-14-8-7-13-19(20)24(27-23,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXJMDABIKJQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(S4)I)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 2
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 3
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 4
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 5
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 6
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

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